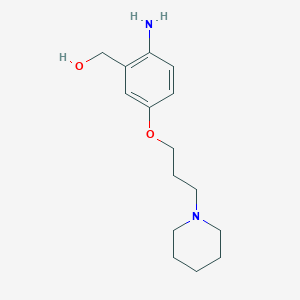

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol” is a chemical compound with the CAS Number: 2288710-47-2. It has a molecular weight of 264.37 and its IUPAC name is this compound . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H24N2O2/c16-15-6-5-14(11-13(15)12-18)19-10-4-9-17-7-2-1-3-8-17/h5-6,11,18H,1-4,7-10,12,16H2 . This indicates that the compound has a complex structure involving a piperidine ring, a phenyl ring, and an amino group.Aplicaciones Científicas De Investigación

Antimicrobial Activity and Molecular Modeling

A notable application of related compounds includes antimicrobial activities. For instance, derivatives synthesized through the reductive amination of related compounds exhibited significant antibacterial and antifungal activity. These compounds were analyzed through molecular modeling to understand their inhibitory potency against specific proteins, suggesting their potential as therapeutic agents against microbial infections (Mandala et al., 2013).

Synthesis of Novel Pyridine Derivatives

Another research direction involves the synthesis of novel pyridine derivatives, where the related compounds serve as key intermediates. These derivatives are synthesized through multi-component reactions, highlighting the compound's versatility as a precursor in organic synthesis (Feng, 2011).

Catalytic Applications

Research also extends into the field of catalysis, where related piperidine derivatives are explored for their ability to facilitate chemical reactions. For example, complexes involving piperidine structures have been investigated as catalysts for oxidative cyclization reactions, showcasing the compound's role in enhancing reaction efficiencies (Dönges et al., 2014).

Structural and Theoretical Studies

There is also significant interest in the structural characterization and theoretical study of related compounds. These studies involve detailed analyses using techniques like X-ray diffraction and computational methods to understand the molecular structure, stability, and electronic properties of the compounds. Such research contributes to the design of new materials and drugs by providing foundational knowledge of molecular behavior (Karthik et al., 2021).

Antileukemic Activity

Additionally, derivatives of related piperidine compounds have been synthesized to explore their antileukemic activity. This research aims to develop new anticancer agents by modifying the functional groups attached to the piperidine framework, demonstrating the compound's potential in drug discovery for cancer treatment (Vinaya et al., 2011).

Safety and Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the presence of the piperidine ring, which is common in many pharmaceuticals , this compound could potentially be of interest in drug discovery and development.

Mecanismo De Acción

Mode of Action

It is known that compounds with similar structures, such as those containing a piperidine nucleus, can exhibit various biological activities .

Biochemical Pathways

Related compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it is recommended to be stored in a dark place, under an inert atmosphere . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

The action of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, temperature, and atmospheric conditions .

Propiedades

IUPAC Name |

[2-amino-5-(3-piperidin-1-ylpropoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c16-15-6-5-14(11-13(15)12-18)19-10-4-9-17-7-2-1-3-8-17/h5-6,11,18H,1-4,7-10,12,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXSQYNJJDFENB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC(=C(C=C2)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2807255.png)

![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)

![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2807272.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)

![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)